An In-depth Technical Guide on the Chemical Properties of 1,8-Naphthyridine-2-carbaldehyde
An In-depth Technical Guide on the Chemical Properties of 1,8-Naphthyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Naphthyridine-2-carbaldehyde is a heterocyclic aldehyde belonging to the naphthyridine class of compounds. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. The presence of a reactive carbaldehyde group at the 2-position makes 1,8-naphthyridine-2-carbaldehyde a versatile building block for the synthesis of a diverse array of derivatives, further expanding its potential in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,8-naphthyridine-2-carbaldehyde, along with relevant experimental protocols and a discussion of its potential biological significance.
Chemical and Physical Properties
1,8-Naphthyridine-2-carbaldehyde is a solid at room temperature with a melting point of 138 °C. It possesses a molecular weight of 158.16 g/mol and a density of 1.299 g/cm³. The calculated boiling point is 331.3 °C at 760 mmHg, and it has a flash point of 158.5 °C. For safe handling, it is classified as an irritant, and appropriate personal protective equipment should be used. It is advisable to store the compound under an inert atmosphere at 2-8°C.[1][2]
A summary of the key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆N₂O | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| CAS Number | 64379-45-9 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 138 °C | [1] |
| Boiling Point | 331.3 °C at 760 mmHg | [1] |
| Density | 1.299 g/cm³ | [1] |
| Flash Point | 158.5 °C | [1] |
| IUPAC Name | [1][3]naphthyridine-2-carbaldehyde | [2] |
| InChI Key | TXEQVJDZTRPUKO-UHFFFAOYSA-N | [2] |
| SMILES | O=Cc1ccc2c(n1)nccc2 | [1] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 1,8-Naphthyridine-2-carbaldehyde. Below is a summary of expected spectral data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 1,8-Naphthyridine-2-carbaldehyde will show characteristic absorption bands. A strong C=O stretching vibration for the aldehyde group is expected around 1700 cm⁻¹. C-H stretching vibrations for the aromatic rings will appear above 3000 cm⁻¹, and the characteristic C-H stretch of the aldehyde group may be observed as a weaker band around 2700-2800 cm⁻¹. The C=N and C=C stretching vibrations of the naphthyridine ring will be present in the 1600-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.16 g/mol ). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).
Synthesis of 1,8-Naphthyridine-2-carbaldehyde
A plausible and widely used method for the synthesis of the 1,8-naphthyridine core is the Friedländer annulation. This reaction involves the condensation of a 2-aminopyridine derivative with a carbonyl compound containing an α-methylene group. For the synthesis of 1,8-Naphthyridine-2-carbaldehyde, a suitable starting material would be 2-amino-3-formylpyridine, which can be reacted with an appropriate three-carbon building block.
Experimental Protocol: Friedländer Synthesis (General Procedure)
This protocol is a general representation of the Friedländer synthesis and can be adapted for the synthesis of 1,8-Naphthyridine-2-carbaldehyde.
Materials:
-
2-aminonicotinaldehyde
-
A suitable carbonyl compound (e.g., a protected acrolein derivative)
-
Base catalyst (e.g., NaOH, KOH, or an amine)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve 2-aminonicotinaldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the carbonyl compound (1-1.2 equivalents) to the solution.
-
Add the base catalyst (catalytic amount to 1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the Friedländer synthesis of 1,8-naphthyridines.
Chemical Reactivity and Synthetic Applications
The aldehyde functionality of 1,8-Naphthyridine-2-carbaldehyde is a key feature that allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. Common reactions involving the aldehyde group include oxidation, reduction, and carbon-carbon bond-forming reactions.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. 1,8-Naphthyridine-2-carbaldehyde can be reacted with a phosphorus ylide to introduce a variety of substituted vinyl groups at the 2-position of the naphthyridine ring.
Materials:
-
1,8-Naphthyridine-2-carbaldehyde
-
A suitable phosphonium salt
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C, depending on the base.
-
Slowly add the strong base to generate the ylide (a color change is often observed).
-
Stir the mixture for a period to ensure complete ylide formation.
-
Dissolve 1,8-Naphthyridine-2-carbaldehyde (1 equivalent) in the anhydrous solvent and add it dropwise to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for the Wittig reaction of 1,8-Naphthyridine-2-carbaldehyde.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is useful for synthesizing α,β-unsaturated compounds. 1,8-Naphthyridine-2-carbaldehyde can undergo Knoevenagel condensation with various active methylene compounds like malononitrile or ethyl cyanoacetate.
Materials:
-
1,8-Naphthyridine-2-carbaldehyde
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
A basic catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve 1,8-Naphthyridine-2-carbaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the solvent in a round-bottom flask.
-
Add a catalytic amount of the basic catalyst.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Reductive Amination
Reductive amination is a method to convert aldehydes and ketones into amines. 1,8-Naphthyridine-2-carbaldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding substituted aminomethyl-1,8-naphthyridine.
Materials:
-
1,8-Naphthyridine-2-carbaldehyde
-
A primary or secondary amine
-
A reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, dichloromethane)
-
An acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolve 1,8-Naphthyridine-2-carbaldehyde (1 equivalent) and the amine (1-1.2 equivalents) in the solvent in a round-bottom flask.
-
If necessary, add a catalytic amount of an acid to facilitate imine formation.
-
Stir the mixture at room temperature for a period to allow for imine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water or a dilute acid solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Biological Significance and Signaling Pathways
The 1,8-naphthyridine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. While specific studies on the biological effects of 1,8-Naphthyridine-2-carbaldehyde are limited, derivatives of the closely related 1,8-naphthyridine-2-carboxamide have been shown to possess anti-inflammatory properties. For instance, certain 1,8-naphthyridine-2-carboxamide derivatives have been found to attenuate inflammatory responses in lipopolysaccharide (LPS)-treated microglial cells by suppressing the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a critical component of the innate immune response and is implicated in various inflammatory diseases.
The aldehyde group of 1,8-Naphthyridine-2-carbaldehyde serves as a handle to synthesize a library of compounds that could be screened for their ability to modulate this and other signaling pathways.
Caption: Simplified TLR4 signaling pathway, a potential target for 1,8-naphthyridine derivatives.
Conclusion
1,8-Naphthyridine-2-carbaldehyde is a valuable and versatile chemical entity with significant potential for applications in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of its aldehyde group allow for the generation of a wide range of derivatives. The established biological importance of the 1,8-naphthyridine scaffold, particularly in the context of anti-inflammatory and antimicrobial activities, makes this compound an attractive starting point for the design and synthesis of novel therapeutic agents. Further investigation into the biological activities of 1,8-Naphthyridine-2-carbaldehyde and its derivatives is warranted to fully explore their therapeutic potential. This technical guide provides a solid foundation of its chemical properties and synthetic utility for researchers in the field.
References
- 1. rsc.org [rsc.org]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
